molecular formula C11H18CaN2O3+2 B1615531 Pentobarbital calcium CAS No. 7563-42-0

Pentobarbital calcium

Cat. No.: B1615531
CAS No.: 7563-42-0
M. Wt: 266.35 g/mol
InChI Key: AJZCPCVZCDQEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentobarbital calcium is a barbiturate derivative recognized for its potent effects on the central nervous system (CNS), making it a valuable compound in various research fields . Its primary research applications include investigating mechanisms of sedation and hypnosis, exploring therapies for refractory status epilepticus, and studying the induction of medically managed comas in experimental models . The core mechanism of action of this compound is its positive allosteric modulation of the GABA-A receptor . By binding to a specific site on this receptor, it potentiates the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), increasing the duration of chloride channel opening and leading to neuronal hyperpolarization and reduced excitability . Furthermore, it exhibits an inhibitory effect on excitatory neurotransmission by antagonizing AMPA-type glutamate receptors, which adds to its overall CNS depressant effects . Pharmacokinetically, it is known to be rapidly distributed, readily crossing the blood-brain barrier to exert its effects on the brain, and is primarily metabolized by the hepatic microsomal enzyme system . Researchers should note that this compound has a narrow therapeutic window and its use requires careful consideration of potential drug interactions, particularly with other CNS depressants, as these can lead to profound sedation and respiratory depression . This product is supplied For Research Use Only and is strictly not for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7563-42-0

Molecular Formula

C11H18CaN2O3+2

Molecular Weight

266.35 g/mol

IUPAC Name

calcium;5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3.Ca/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+2

InChI Key

AJZCPCVZCDQEFK-UHFFFAOYSA-N

SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.[Ca+2]

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.[Ca+2]

Other CAS No.

7563-42-0

Origin of Product

United States

Molecular Mechanisms of Action of Pentobarbital Calcium

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Complex Modulation

The GABA-A receptor is a ligand-gated ion channel, a heteropentameric structure composed of different subunit combinations. nih.govrupress.org This receptor is the principal target for pentobarbital's sedative, hypnotic, and anticonvulsant properties. patsnap.comnih.gov Pentobarbital's interaction with the GABA-A receptor is multifaceted, involving allosteric potentiation, direct agonism at higher concentrations, and specific binding interactions that ultimately influence neuronal excitability. patsnap.comrupress.orgnih.gov

At low micromolar concentrations, pentobarbital (B6593769) potentiates the action of GABA. nih.govnih.gov It binds to a site on the GABA-A receptor that is distinct from the GABA binding site itself. nih.govdrugbank.com This binding event allosterically modulates the receptor, enhancing the efficacy of GABA. patsnap.com The primary mechanism of this potentiation is an increase in the duration for which the chloride ion channel remains open in response to GABA binding. patsnap.compnas.org This prolonged channel opening allows for a greater influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a more pronounced inhibitory effect. patsnap.com This action effectively dampens neuronal excitability. patsnap.comrupress.org Fluctuation analysis has revealed that while diazepam increases the frequency of channel openings, pentobarbital's potentiation of GABA responses is primarily due to an increased average open-channel lifetime. pnas.orgpnas.org

At higher, clinically relevant concentrations (in the micromolar to millimolar range), pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA. rupress.orgnih.govnih.gov This "GABA-mimetic" effect means that pentobarbital can directly gate the chloride channel, leading to neuronal inhibition independent of endogenous GABA levels. nih.govscispace.com However, the maximal current induced by pentobarbital alone is typically less than that produced by a saturating concentration of GABA. plos.orgnih.gov This direct activation contributes significantly to the sedative and anesthetic effects of the drug. umich.edu Studies have shown that the modulatory and direct agonist effects of pentobarbital may occur at different sites on the receptor. researchgate.net

The binding site for pentobarbital is distinct from the GABA and benzodiazepine (B76468) binding sites. nih.govdrugbank.commdpi.com It is thought to be located within the transmembrane domain (TMD) of the GABA-A receptor, in a water-accessible pocket formed by the M1, M2, and M3 transmembrane helices of the subunits. nih.govnih.gov Photolabeling and mutational analysis studies have identified specific amino acid residues within these transmembrane helices that are crucial for pentobarbital's action. nih.gov For instance, residues in the M1 (α1M236), M2 (β2N265), and M3 (β2M286) domains have been implicated in forming the binding pocket for general anesthetics like pentobarbital. nih.gov

The subunit composition of the GABA-A receptor significantly influences its sensitivity to pentobarbital. GABA-A receptors are typically composed of two α, two β, and one γ or δ subunit. plos.org Pentobarbital's ability to potentiate GABA and directly activate the receptor is dependent on the specific subunits present. nih.govrupress.org For example, the presence of a β subunit is considered necessary for the binding of barbiturates. researchgate.net Furthermore, mutations in specific subunits can abolish the modulatory effects of pentobarbital while leaving its direct agonist action intact. researchgate.net The γ subunit also plays a role; for instance, certain fluorescence changes in response to pentobarbital are observed in α1β2 receptors but not in α1β2γ2 receptors. nih.gov The δ subunit, often found in extrasynaptic receptors, also confers unique modulatory properties by pentobarbital. nih.gov

Pentobarbital's modulation of the GABA-A receptor fundamentally alters the gating kinetics of the associated chloride ionophore. The primary effect is a prolongation of the mean open time of the channel. nih.govpnas.orgnih.gov This means that when the channel is activated, either by GABA or directly by pentobarbital, it stays open for a longer duration, allowing more chloride ions to pass through. patsnap.com This contrasts with benzodiazepines, which primarily increase the frequency of channel opening without significantly altering the mean open time. pnas.orgpnas.org At higher concentrations, pentobarbital can also induce a "rebound" or "tail" current upon washout, which is thought to be due to the rapid unbinding of pentobarbital from a low-affinity, open-channel block site. rupress.orgnih.govresearchgate.net

The kinetic properties of pentobarbital-induced chloride currents have been studied in detail. The activation and inactivation phases of these currents are described by double-exponential functions, with fast and slow components. nih.govnih.gov The time constants for these phases are considerably greater than those for GABA-induced currents, highlighting the distinct kinetic influence of pentobarbital. nih.govnih.gov

ParameterEffect of PentobarbitalSupporting Evidence
GABA-Activated Chloride Current Potentiation nih.govnih.gov
Channel Open Duration Increased patsnap.compnas.org
Channel Opening Frequency Decreased or unchanged pnas.orgpnas.org
Direct Receptor Activation Occurs at high concentrations rupress.orgnih.govnih.gov
Binding Site Transmembrane domain nih.govnih.gov
Subunit Dependence β subunit required researchgate.net

Voltage-Gated Ion Channel Interactions

Pentobarbital also inhibits voltage-activated calcium channels. scispace.comjneurosci.org This block is concentration-dependent and stereoselective, with the (-)-pentobarbital enantiomer being significantly more potent than the (+)-enantiomer. jneurosci.org The block is also voltage-dependent, increasing at more positive membrane potentials. jneurosci.org This inhibition of calcium currents may contribute to the sedative-hypnotic actions of pentobarbital. jneurosci.org Furthermore, pentobarbital can inhibit the release of neurotransmitters like acetylcholine (B1216132) and noradrenaline by blocking presynaptic A1 adenosine (B11128) receptors, which are coupled to calcium channels. nih.govnih.gov

Additionally, pentobarbital has been found to modulate certain potassium channels, including the inward rectifier K+ current (IKir) and the leak K+ current (Ileak). nih.gov

Ion ChannelEffect of PentobarbitalKey Findings
Voltage-Gated Sodium Channels BlockadeVoltage- and frequency-dependent; preferential binding to the inactivated state. nih.gov
Voltage-Gated Calcium Channels InhibitionStereoselective and voltage-dependent block. jneurosci.org
A1 Adenosine Receptors AntagonismBlocks presynaptic inhibition of neurotransmitter release. nih.gov
Potassium Channels ModulationIncreases inward rectifier (IKir) and leak (Ileak) currents. nih.gov

Calcium Channel Modulation by Pentobarbital Calcium

This compound significantly impacts the function of voltage-operated calcium channels (VOCCs), which are crucial for neurotransmitter release and other calcium-dependent cellular processes. jneurosci.orgacnp.org

Inhibition of Voltage-Operated Calcium Channels (VOCCs)

Research has consistently demonstrated that pentobarbital inhibits the flow of calcium through several types of VOCCs. acnp.org This inhibition is a key component of its mechanism of action, contributing to its sedative and anesthetic properties. Studies on acutely dissociated hippocampal CA1 neurons have shown that pentobarbital produces a potent blockade of a voltage-activated Ca2+ channel current. jneurosci.org This effect is observed at concentrations that are clinically relevant for producing sedation and anesthesia. jneurosci.org

Differential Effects on High Voltage-Activated (HVA) Calcium Current Subtypes

Pentobarbital exhibits differential effects on various subtypes of high voltage-activated (HVA) calcium currents. In mouse dorsal root ganglion neurons, pentobarbital at a concentration of 500 μM had no effect on the transient low-threshold (T-type) calcium current but significantly reduced the slowly inactivating high-threshold (L-type) calcium current by 50-100%. nih.gov It also affected the large transient high-threshold (N-type) calcium current in a voltage-dependent manner. acnp.orgnih.gov Specifically, pentobarbital has been found to affect N-type and L-type calcium currents while having little effect on the low-threshold T-type current. oup.com However, other studies in adult rat sensory neurons have shown that barbiturates, including pentobarbital, can completely block T-type currents, with an EC50 for pentobarbital of 334 μM. physiology.org The inhibition of N-type channels, in particular, may be relevant to the presynaptic effects of barbiturates, leading to a decrease in the release of excitatory neurotransmitters. acnp.org

Stereoselective Blockade of Calcium Currents by Pentobarbital Enantiomers

Pentobarbital exists as two optical isomers, or enantiomers, and their effects on calcium channels are stereoselective. In hippocampal CA1 neurons, the (-)-pentobarbital enantiomer produces a potent, concentration-dependent block of the peak Ca2+ channel current, with an IC50 value of 3.5 μM. nih.gov In stark contrast, the (+)-pentobarbital enantiomer was found to be almost inactive at concentrations up to 1 mM. nih.gov This stereospecificity, with the S(-) isomer being more potent than the R(+) isomer, is a significant finding, as the S(-) isomers are known to have greater CNS depressant activity. jneurosci.orgnih.gov This suggests that the sedative-hypnotic action of pentobarbital is linked to the strong inhibition of Ca2+ current by the (-)-enantiomer. jneurosci.org

Mechanisms of Calcium Current Depression (e.g., Open Channel Block, Enhanced Inactivation)

The depression of calcium currents by pentobarbital involves multiple mechanisms. One proposed mechanism is an open channel block. nih.gov Studies on human recombinant α1A P/Q-type voltage-gated calcium channels suggest a modulated receptor mechanism involving a slow, bimolecular, open channel block with a dissociation constant (Kd) of 15 µM. nih.gov This indicates that pentobarbital preferentially binds to and blocks the channel when it is in the open state.

Another significant mechanism is the enhancement of channel inactivation. nih.gov In Aplysia neurons, pentobarbital was found to shorten the time constants of voltage-dependent inactivation of the barium current (which flows through calcium channels), indicating an accelerated inactivation process. nih.gov The anesthetic also prolonged the recovery from inactivation, leading to a use-dependent depression of the current. nih.gov The block by (-)-pentobarbital has been shown to be voltage-dependent, with the fractional block increasing at more positive membrane potentials. nih.gov This suggests that the binding site for (-)-pentobarbital is located within the transmembrane electric field. nih.gov

Modulation of Calcium Transients in Axonal and Synaptic Compartments

Pentobarbital has a significant impact on calcium transients in both axons and synaptic terminals, which is crucial for its effect on synaptic transmission. nih.govnih.gov In hippocampal CA1 neurons, pentobarbital reduces the amplitude of calcium transients in axons in a concentration-dependent manner. nih.govnih.gov For instance, at a concentration of 150 μM, pentobarbital reduced axonal calcium transients to 78% of the control. nih.gov

The effect is even more pronounced in synaptic boutons (terminals). At the same concentration of 150 μM, pentobarbital depressed the calcium transients in synaptic boutons to 53% of the control. nih.govnih.gov This greater depressant effect on synaptic boutons compared to axons is statistically significant and parallels the reduction in the amplitude of excitatory postsynaptic potentials (epsps). nih.gov This evidence strongly suggests that the depression of presynaptic calcium transients is a major contributor to pentobarbital's inhibitory effect on excitatory synaptic transmission. nih.govnih.gov

Interactive Data Table: Effect of Pentobarbital on Calcium Transients

Concentration (μM)Axonal Ca2+ Transients (% of Control)Synaptic Bouton Ca2+ Transients (% of Control)
7589 ± 3.5%-
15078 ± 4%53 ± 3.1%
300-41%

Data derived from studies on hippocampal CA1 neurons. nih.gov

Sodium Channel Interactions

Specifically, pentobarbital shifts the steady-state activation curve to more negative potentials and reduces its slope. nih.gov This means that more negative membrane potentials are less effective at closing the sodium channels. Interestingly, the two optical stereoisomers of pentobarbital showed no significant differences in their actions on sodium channels, suggesting that other ion channels are also involved in the clinical effects of barbiturates. nih.gov The effects of pentobarbital on sodium channels occur at clinically relevant concentrations for general anesthesia. nih.gov

Further research has shown that the removal of the fast inactivation mechanism of sodium channels with trypsin alleviates the blocking effect of pentobarbital. oup.com This suggests that pentobarbital's interaction with the fast inactivation gate is a key part of its mechanism of action on sodium channels. oup.com

Interactive Data Table: Pentobarbital Effects on Human Brain Sodium Channels

ParameterEffect of Pentobarbital
Fractional Channel Open-TimeVoltage-independent reduction (ED50 0.61-0.75 mM)
Steady-State ActivationShifted to more negative potentials
Activation Curve SlopeReduced

Data from studies on single sodium channels from human brain cortex. nih.gov

Potassium Channel Modulation

The interaction of pentobarbital with potassium (K+) channels is complex, with research indicating varied effects depending on the specific channel type and the preparation being studied. One of the key mechanisms contributing to neuronal inhibition by pentobarbital, particularly at lower concentrations, is an increase in potassium conductance nih.gov. This leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated nih.gov. Studies on hippocampal pyramidal cells have demonstrated that pentobarbital can increase the long-lasting afterhyperpolarization that follows a train of action potentials, an effect mediated by an intrinsic calcium-activated potassium conductance nih.gov.

Conversely, other research points to an inhibitory role of pentobarbital on certain potassium currents. It has been shown to reversibly inhibit neuronal voltage-dependent potassium currents, which results in a decrease in extracellular potassium and an increase in intracellular potassium in a dose-dependent manner nih.gov. In studies on cultured neurons from Lymnaea stagnalis, pentobarbital significantly decreased ATP-dependent potassium (KATP) currents, calcium-activated potassium (IKCa) currents, and delayed rectifier potassium (Ik) currents researchgate.net.

Furthermore, investigations into cardiac potassium channels have revealed that pentobarbital suppresses both cloned and native cardiac potassium currents, exhibiting the highest affinity for the slow component of the delayed rectifier current (IKs) nih.gov. In studies using Xenopus oocytes, pentobarbital inhibited hminK-, HERG-, and Kir2.2-expressing oocytes with IC50 values of 0.20 mM, 1.58 mM, and 0.54 mM, respectively nih.gov. In guinea pig cardiomyocytes, pentobarbital inhibited IKs and the rapid component (IKr) with IC50 values of 0.18 mM and 2.75 mM, respectively nih.gov. At the genetic level, pentobarbital has been observed to downregulate the mRNA expression of specific 6-transmembrane voltage-gated potassium (Kv) channel genes, namely Shawl1 and Shawl2 nih.gov.

Excitatory Neurotransmitter System Inhibition

Beyond its effects on inhibitory pathways, this compound significantly dampens neuronal activity by targeting excitatory systems, primarily those mediated by the neurotransmitter glutamate (B1630785).

Direct Antagonism of AMPA-type Glutamate Receptors

Pentobarbital acts as a direct, albeit less well-characterized, antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors. cdnsciencepub.com This action results in a profound suppression of glutamatergic neurotransmission. cdnsciencepub.com Research indicates that pentobarbital demonstrates selectivity, preferentially acting against calcium-impermeable AMPA receptors over their calcium-permeable counterparts. The table below summarizes key research findings regarding the inhibitory action of pentobarbital on different AMPA receptors.

Receptor TypeCell TypeIC50 ValueHill CoefficientReference
Calcium-Impermeable AMPA Receptors (CI-AMPARs)Hippocampal CA1 Pyramidal Neurons14 ± 3 µMNot Specified
Calcium-Permeable AMPA Receptors (CP-AMPARs)Giant Striatal Interneurons80 ± 13 µMNot Specified

This table is interactive. Click on the headers to sort the data.

Effects on NMDA Receptor Activity

Pentobarbital also modulates N-methyl-D-aspartate (NMDA) receptor function. Studies have shown that anesthetic barbiturates, including pentobarbital, inhibit NMDA receptor responses in a concentration-dependent manner. This inhibition of NMDA responses by pentobarbital has been characterized as noncompetitive. Furthermore, research on gene expression has revealed that pentobarbital can downregulate the expression of the Nmdar1 gene, a fundamental subunit of the NMDA receptor nih.gov. While pentobarbital does reduce NMDA responses, it is suggested that its primary anesthetic and convulsant activities may be more attributable to its effects on other targets within the brain.

Cellular and Subcellular Neuropharmacological Effects of Pentobarbital Calcium

Synaptic Transmission Research

Pentobarbital (B6593769) calcium's impact on synaptic transmission is a key area of investigation, with studies revealing distinct actions at both the presynaptic and postsynaptic terminals.

Presynaptic Inhibition of Neurotransmitter Release

Pentobarbital calcium has been shown to inhibit the release of neurotransmitters from presynaptic terminals. nih.gov This effect is largely attributed to its ability to reduce the influx of calcium ions (Ca2+) into the presynaptic neuron, a critical step in triggering vesicle fusion and neurotransmitter exocytosis. nih.govnih.gov By modulating voltage-gated calcium channels, pentobarbital diminishes the presynaptic calcium transients necessary for the release of excitatory neurotransmitters like glutamate (B1630785). patsnap.comnih.gov

Table 1: Effect of Pentobarbital on Presynaptic Calcium Transients in Hippocampal CA1 Neurons

Pentobarbital Concentration (μM)Reduction in Axonal Ca2+ Transients (% of control)Reduction in Synaptic Bouton Ca2+ Transients (% of control)
75Not specified11 ± 3.5%
15022 ± 4%47 ± 3.1%
300Not specified59%
Data derived from studies on hippocampal CA1 neurons. nih.gov

Intracellular Ion Homeostasis Investigations

This compound also significantly influences the intricate balance of intracellular ions, with a particular focus on calcium homeostasis.

Regulation of Intracellular Calcium Concentration ([Ca2+]i)

Studies on mouse whole brain synaptosomes have investigated the effects of pentobarbital on resting and depolarization-induced intracellular ionized calcium concentrations ([Ca2+]i). nih.gov Unlike some other anesthetic agents, pentobarbital did not alter the resting [Ca2+]i over a wide range of concentrations. nih.gov However, it was found to reduce the net depolarization-dependent increase in [Ca2+]i. nih.gov This suggests that pentobarbital can modulate the influx of calcium during neuronal activity, which aligns with its known effects on voltage-gated calcium channels. nih.govjneurosci.org The reduction of calcium-dependent action potential duration is another observed effect, correlating with the reduction of neurotransmitter release. nih.gov

Research on Synaptosomal Calcium Efflux and Membrane Binding

Pentobarbital has been shown to inhibit calcium uptake in vascular smooth muscle, indicating an effect on transmembrane calcium movement. nih.gov While the direct effects on synaptosomal calcium efflux are a complex area of study, the modulation of both calcium influx through voltage-gated channels and the sequestration into intracellular stores suggests a comprehensive impact on the mechanisms that regulate presynaptic calcium levels. nih.govnih.gov The interaction of pentobarbital with the neuronal membrane and its influence on membrane fluidity may also play a role in its effects on ion channel function and calcium homeostasis. nih.gov

Effects on Mitochondrial Calcium Retention Capacity and Bioenergetics

This compound has been shown to exert direct effects on mitochondrial function, particularly concerning calcium homeostasis and energy production. Research indicates that pentobarbital can modulate the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways, by altering the mitochondria's capacity to retain calcium.

Studies on isolated rat brain mitochondria have demonstrated that pentobarbital can increase the mitochondrial calcium retention capacity (CRC), which is the amount of calcium mitochondria can sequester before the mPTP opens. In one study, a 1.2 mM concentration of pentobarbital increased the CRC of cortex mitochondria from a baseline of 50 ± 3 nmol/mg of Ca²⁺ to 70 ± 7 nmol/mg of Ca²⁺. nih.govmdpi.com However, this effect was not observed at lower (0.4–0.8 mM) or higher (1.6–2 mM) concentrations in isolated cortex mitochondria. nih.govmdpi.com In the context of ischemia, a condition of restricted blood flow, anesthesia with pentobarbital (in combination with ketamine) has been found to delay the Ca²⁺-induced opening of the mPTP in mitochondria isolated from the rat brain cortex and cerebellum. nih.govmdpi.com

Furthermore, investigations into the bioenergetic effects of pentobarbital reveal that it can stimulate the initial rate of Ca²⁺ transport in rat brain mitochondria in the presence of succinate (B1194679) and inorganic phosphate. nih.gov This suggests an influence on the processes of mitochondrial calcium uptake. Concurrently, pentobarbital has been shown to inhibit the ADP-stimulated respiration of isolated cortical and cerebellar mitochondria when utilizing complex I-dependent substrates like pyruvate (B1213749) and malate, indicating a direct inhibitory effect on complex I of the electron transport chain. mdpi.com

Effect of Pentobarbital on Mitochondrial Calcium Retention Capacity (CRC) in Rat Brain Cortex
ConditionCRC (nmol Ca²⁺/mg protein)
Control50 ± 3
1.2 mM Pentobarbital70 ± 7
0.4-0.8 mM PentobarbitalNo significant change
1.6-2.0 mM PentobarbitalNo significant change

Neuronal Electrophysiological Properties

Contrary to its well-known role as a central nervous system depressant, this compound can exhibit a paradoxical excitatory effect at low concentrations. Research on rat hippocampal CA1 neurons has shown that a low concentration of 5 µM pentobarbital increases neuronal excitability. nih.gov This is demonstrated by an increased probability of action potential firing for a given synaptic signal strength, an effect referred to as E-S (excitation-spiking) potentiation. nih.gov The underlying mechanisms for this increased excitability include an increase in the neuron's input resistance and a hyperpolarizing shift in the action potential threshold, making it easier for the neuron to fire. nih.gov

Paroxysmal depolarizing shifts (PDS) are prolonged, abnormal depolarizations of the neuronal membrane that are cellular hallmarks of epileptiform activity. wikipedia.orgnih.govnih.gov Research in the invertebrate model, the snail Lymnaea stagnalis, has demonstrated that pentobarbital is capable of inducing PDS in motor neurons. researchgate.net In these studies, application of pentobarbital (0.5-2.0 mM) led to the development of PDS before the neurons eventually became quiescent. researchgate.net This suggests that under certain conditions, pentobarbital can contribute to the generation of hyperexcitable neuronal states. The induction of PDS is often associated with a disruption of the balance between excitatory and inhibitory inputs, and in some experimental models, it is triggered by the blockade of GABAergic inhibition. nih.gov

Intracellular Signaling Pathways Research

Beyond its effects on neurotransmitter systems, pentobarbital also interacts with intracellular signaling pathways that are crucial for neuronal function.

Inhibition of Protein Kinase C (PKC) Activity

Research has identified Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins, as a target for pentobarbital. Studies have shown that pentobarbital can inhibit a calcium- and phospholipid-dependent subspecies of PKC purified from rat brain. nih.gov

Kinetic analysis suggests that this inhibition is not due to a direct interaction with the active site of the enzyme, but rather with its activation process. nih.gov Specifically, pentobarbital appears to compete with diacylglycerol, a molecule that increases the affinity of PKC for calcium ions and is essential for its activation. nih.gov Further studies have confirmed this inhibitory effect, demonstrating that exposure of rat colon to pentobarbital can lead to as much as a 90% inhibition of calcium-dependent PKC activity. nih.gov In contrast, calcium-independent PKC activity was observed to be stimulated by as much as 35%. nih.gov

Table 3: Effect of Pentobarbital on Protein Kinase C (PKC) Activity
PKC TypeEffect of PentobarbitalMagnitude of EffectProposed Mechanism
Calcium-dependent PKCInhibitionUp to 90% inhibition nih.govCompetition with diacylglycerol nih.gov
Calcium-independent PKCStimulationUp to 35% stimulation nih.govNot specified

Pharmacological Investigations and Comparative Studies of Pentobarbital Calcium

In Vitro and Ex Vivo Model Systems for Pentobarbital (B6593769) Calcium Research

The investigation of pentobarbital's mechanisms of action at the cellular and subcellular levels relies on a variety of controlled in vitro and ex vivo model systems. These preparations allow for the detailed study of the compound's effects on neuronal excitability, synaptic transmission, and specific molecular targets, independent of the complex physiological variables present in whole-animal studies.

Isolated neurons from both invertebrates and mammals serve as fundamental models for studying the effects of pentobarbital on fundamental neurophysiological processes. Invertebrate neurons, such as those from Aplysia, offer advantages due to their large size and well-characterized electrical properties. Studies on Aplysia neurons revealed that pentobarbital can reduce the voltage-dependent calcium current. nih.gov Specifically, it was observed that pentobarbital attenuated the progressive broadening of repeated action potentials, an effect linked to a decrease in calcium influx. nih.gov The inhibition of the barium current (used to isolate current through calcium channels) by pentobarbital was dose-dependent and more pronounced at a lower pH, suggesting the uncharged form of the molecule is primarily responsible for the effect. nih.gov

In mammalian systems, acutely dissociated hippocampal CA1 neurons from guinea pigs have been used to demonstrate that pentobarbital blocks voltage-activated calcium channels. nih.govjneurosci.org This effect is stereoselective, with the (-)-pentobarbital enantiomer being significantly more potent than the (+)-pentobarbital enantiomer. nih.govjneurosci.org Further research using two-photon microscopy on hippocampal CA1 neurons from rats has shown that pentobarbitone reduces the amplitude of calcium transients in both axons and presynaptic boutons in a concentration-dependent manner. nih.govnih.gov At a concentration of 150 μM, pentobarbitone reduced calcium transients in axons to 78% of control and in synaptic boutons to 53% of control. nih.govnih.gov This reduction in presynaptic calcium transients is believed to contribute substantially to the depressive effect of pentobarbital on excitatory synaptic transmission. nih.govnih.gov

Table 1: Effects of Pentobarbital on Isolated Neuronal Preparations
Neuronal PreparationSpeciesParameter MeasuredPentobarbital ConcentrationObserved EffectReference
Hippocampal CA1 NeuronsRatCalcium Transients in Axons150 μMReduced to 78 ± 4% of control nih.govnih.gov
Hippocampal CA1 NeuronsRatCalcium Transients in Synaptic Boutons150 μMReduced to 53 ± 3% of control nih.govnih.gov
Hippocampal CA1 NeuronsGuinea PigPeak Ca2+ Channel CurrentIC50 = 3.5 μM for (-)-PBConcentration-dependent block nih.govjneurosci.org
Aplysia NeuronsMolluscBarium Current (IBa) via Ca2+ channels0.1–5 mMDose-dependent decrease nih.gov

Synaptosomes, which are isolated, sealed presynaptic nerve terminals, and other subcellular fractions are invaluable for studying the direct interactions of drugs with synaptic components and membranes. Research on mouse whole brain synaptosomes showed that while other anesthetics like halothane (B1672932) and ethanol (B145695) increased resting intracellular ionized calcium concentrations, pentobarbital (0.01-1 mM) did not alter these resting levels. nih.gov However, pentobarbital did reduce the net depolarization-dependent increase in intracellular calcium. nih.gov

Studies on subcellular fractions of rat liver have explored the binding characteristics of pentobarbital. ebm-journal.org The microsomal fraction was found to bind significantly more pentobarbital than nuclear and mitochondrial fractions. ebm-journal.org This binding in the microsomal fraction increased with the age of the animal. ebm-journal.org In human red blood cell membranes, sodium pentobarbital was shown to inhibit the plasma membrane Ca(2+)-ATPase, an enzyme crucial for extruding calcium from the cell. nih.gov The inhibition was dose-dependent and reduced both the maximum velocity (Vmax) and the calcium affinity of the enzyme, suggesting an interference with the mechanisms that maintain low intracellular calcium levels. nih.gov

Heterologous expression systems, such as Xenopus oocytes and Human Embryonic Kidney (HEK-293) cells, allow researchers to study the effect of pentobarbital on specific, isolated receptor and ion channel subtypes. By injecting mRNA or transfecting cells with the DNA for a particular protein, a high concentration of that single protein can be expressed and studied.

This approach has been crucial in defining the interaction of pentobarbital with GABA-A receptors. Studies using Xenopus oocytes injected with rat brain mRNA demonstrated that pentobarbital potentiates currents activated by GABA. nih.gov This potentiation was most significant at low GABA concentrations and was associated with a slowing of the current relaxation, suggesting that pentobarbital prolongs the open time of the GABA-A receptor channel. nih.gov

HEK-293 cells have been used to characterize the pharmacology of pentobarbital on human recombinant P/Q-type voltage-gated calcium channels (PQCCs), which are critical for neurotransmitter release. nih.gov In these cells, pentobarbital reversibly depressed the peak calcium current in a concentration-dependent manner, with a 50% inhibitory concentration (IC50) of 656 µM. nih.gov The results support a mechanism involving a slow, open channel block. nih.gov Comparative studies expressing various GABA-A receptor subunit combinations in both HEK-293 cells and Xenopus oocytes have shown that pentobarbital enhances muscimol-activated responses in all tested receptor combinations. nih.gov

Table 2: Effects of Pentobarbital in Heterologous Expression Systems
Expression SystemExpressed ProteinParameterObserved EffectReference
HEK-293 CellsHuman P/Q-type Ca2+ ChannelPeak Current (Ipeak)Inhibition with IC50 of 656 µM nih.gov
Xenopus OocytesRat Brain GABA-A ReceptorsGABA-activated CurrentPotentiation, especially at low GABA concentrations nih.gov
HEK-293 Cells & Xenopus OocytesVarious GABA-A Receptor SubunitsMuscimol-activated ResponsesEnhancement for all tested receptor combinations nih.gov

Isolated organ preparations are used to investigate the pharmacological effects of compounds on specific tissues, such as cardiac muscle and vascular smooth muscle. Studies on electrically driven or spontaneously beating guinea pig atria have demonstrated a synergistic interaction between pentobarbital and decreased calcium ion concentrations, leading to potentiation of myocardial depression. dtic.mil

In vascular tissues, pentobarbital induces concentration-dependent vasodilation. nih.gov Research on cat cerebral and femoral arteries showed that pentobarbital inhibits contractions produced by both high potassium and serotonin. nih.gov This effect is primarily due to pentobarbital interfering with calcium entry into the vascular smooth muscle cells. nih.gov Similarly, in rat aortic and portal venous smooth muscle, pentobarbital was found to inhibit calcium uptake. nih.gov In the guinea pig thoracic aorta, pentobarbital was shown to have synergistic effects with dihydropyridine (B1217469) calcium channel antagonists, shifting calcium chloride concentration-response curves further to the right than either agent alone. nih.gov This suggests that pentobarbital enhances the binding of dihydropyridines to L-type calcium channels. nih.gov

Table 3: Effects of Pentobarbital on Isolated Organ Preparations
Organ PreparationSpeciesParameter MeasuredObserved EffectReference
Guinea Pig AtriaGuinea PigIsometric/Isotonic ContractionsSynergistic depression with decreased Ca2+ dtic.mil
Cerebral & Femoral ArteriesCatContraction induced by K+ or SerotoninConcentration-dependent inhibition nih.gov
Aortic & Portal Venous Smooth MuscleRatCalcium UptakeInhibition of uptake nih.gov
Thoracic AortaGuinea PigCaCl2-induced ContractionsSynergistic inhibition with dihydropyridine Ca2+ antagonists nih.gov

Comparative Pharmacology within the Barbiturate (B1230296) Class

Comparing pentobarbital with other barbiturates helps to elucidate structure-activity relationships and differentiate their pharmacological profiles. Studies on acutely isolated guinea pig hippocampal CA1 neurons compared the effects of pentobarbital, phenobarbital (B1680315), and another barbiturate, CHEB, on voltage-activated calcium currents and GABA-activated chloride currents. nih.govjneurosci.org

The study revealed that (-)-pentobarbital was the most potent blocker of the peak calcium channel current, with an IC50 of 3.5 µM. nih.govjneurosci.org Phenobarbital and CHEB were significantly less potent, with IC50 values of 72 µM and 118 µM, respectively. nih.govjneurosci.org For the potentiation of GABA-activated chloride currents, (-)-pentobarbital was also highly potent (EC50 of 3.4 µM), comparable to its effect on calcium channels. nih.govjneurosci.org Phenobarbital was also a potent enhancer of GABA responses (EC50 of 12 µM), making it more selective for GABA modulation over calcium channel block compared to (-)-pentobarbital. nih.govjneurosci.org

Table 4: Comparative Potency of Barbiturates on Neuronal Channels
BarbituratePreparationTarget/ParameterPotency (IC50/EC50)Reference
(-)-PentobarbitalGuinea Pig Hippocampal CA1 NeuronsCa2+ Channel Current BlockIC50 = 3.5 µM nih.govjneurosci.org
PhenobarbitalGuinea Pig Hippocampal CA1 NeuronsCa2+ Channel Current BlockIC50 = 72 µM nih.govjneurosci.org
CHEBGuinea Pig Hippocampal CA1 NeuronsCa2+ Channel Current BlockIC50 = 118 µM nih.govjneurosci.org
(-)-PentobarbitalGuinea Pig Hippocampal CA1 NeuronsGABA-activated Cl- Current PotentiationEC50 = 3.4 µM nih.govjneurosci.org
PhenobarbitalGuinea Pig Hippocampal CA1 NeuronsGABA-activated Cl- Current PotentiationEC50 = 12 µM nih.govjneurosci.org

Comparative Analysis of Pentobarbital, Phenobarbital, and Thiopental (B1682321) Mechanisms

Pentobarbital, phenobarbital, and thiopental are barbiturates that act as central nervous system depressants, primarily by enhancing the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. uomustansiriyah.edu.iqresearchgate.net Their primary site of action is the GABA-A receptor, a ligand-gated ion channel. wikipedia.org When GABA binds to this receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and reduced excitability. Barbiturates bind to a distinct allosteric site on the GABA-A receptor, potentiating the effect of GABA. researchgate.netwikipedia.org

While all three compounds share this general mechanism, their pharmacological profiles differ due to variations in their interaction with the GABA-A receptor and other targets. Anesthetic barbiturates like pentobarbital are more potent in augmenting GABA responses compared to anticonvulsant barbiturates like phenobarbital. nih.gov Pentobarbital increases the duration of the GABA-A receptor's ion channel opening. wikipedia.org At higher concentrations, anesthetic barbiturates can also directly activate the GABA-A receptor, mimicking the effect of GABA, an action that is minimal with anticonvulsant barbiturates at therapeutic concentrations. wikipedia.orgnih.gov

Thiopental, an ultra-short-acting barbiturate, shares the GABA-mimetic and GABA-modulatory effects of pentobarbital. researchgate.net However, studies suggest that while they may share a common mechanism for modulating GABA-induced currents, their direct GABA-mimetic actions might be independent. researchgate.net The clinical potency differences between thiopental and pentobarbital are significant, with thiopental demonstrating a more rapid onset of action. researchgate.netnih.gov Research comparing the two in controlling intracranial hypertension has suggested thiopental may be more effective. nih.gov In contrast, phenobarbital has a longer duration of action and is primarily used for its anticonvulsant properties. uomustansiriyah.edu.iqdrugs.com

FeaturePentobarbitalPhenobarbitalThiopental
Primary ActionAnesthetic, Sedative-hypnotic nih.govAnticonvulsant nih.govdrugs.comAnesthetic (ultra-short acting) uomustansiriyah.edu.iqresearchgate.net
GABA-A Receptor InteractionIncreases duration of channel opening wikipedia.orgPotentiates GABA effect nih.govPotentiates GABA effect, GABA-mimetic researchgate.net
Direct GABA-mimetic EffectSignificant at high concentrations nih.govMinimal nih.govSignificant researchgate.net
PotencyMore potent than phenobarbital nih.govLess potent than pentobarbital nih.govHigh, rapid onset researchgate.netnih.gov

Structure-Activity Correlations for Anesthetic and Anticonvulsant Barbiturates

The pharmacological distinction between anesthetic and anticonvulsant barbiturates is rooted in their chemical structure, specifically the substituents at the C5 position of the barbituric acid ring. youtube.comyoutube.com The lipophilicity, or lipid solubility, of the molecule is a key determinant of its activity and duration of action. youtube.comyoutube.com

For sedative-hypnotic and anesthetic activity, a certain degree of lipid solubility is required for the drug to cross the blood-brain barrier and access its target sites in the central nervous system. youtube.com The activity and lipophilicity are influenced by the total number of carbon atoms in the side chains at the C5 position. youtube.com Generally, as the total number of carbons at this position increases (typically within a range of 6 to 10), the hypnotic potency and lipid solubility increase, leading to a faster onset and shorter duration of action. youtube.com Branching, unsaturation, or the presence of alicyclic or aromatic substituents at C5 can further enhance lipid solubility and potency. youtube.com

Conversely, some structural modifications can lead to a loss of anesthetic activity and the emergence of convulsant properties. nih.gov The structure-activity relationships for anesthetic and convulsant actions are distinct, suggesting different binding sites or mechanisms. nih.gov For example, research on chiral barbiturates has shown that one enantiomer can act as an anticonvulsant while the other acts as a convulsant, highlighting the stereospecificity of their interactions with the GABA-A receptor. nih.gov Furthermore, replacing the oxygen at the C2 position with a sulfur atom, as in thiobarbiturates like thiopental, significantly increases lipid solubility, resulting in a more rapid onset and shorter duration of action compared to their oxybarbiturate analogues like pentobarbital. youtube.com

Comparative Studies with Other Neuroactive Compounds

Analysis with Volatile Anesthetics (e.g., Halothane, Isoflurane (B1672236), Sevoflurane)

Pentobarbital and volatile anesthetics like halothane, isoflurane, and sevoflurane (B116992) all induce a state of general anesthesia, but their molecular mechanisms and physiological effects can differ. While barbiturates are known to primarily potentiate GABA-A receptors, volatile anesthetics have a broader range of targets, including GABA-A, glycine, and glutamate (B1630785) receptors.

Studies comparing the effects of these agents on cardiac function have revealed distinct profiles. For instance, in pentobarbital-anesthetized dogs, halothane was found to prolong atrioventricular (AV) nodal conduction time, whereas isoflurane and sevoflurane did not significantly alter AV conduction times. nih.gov This suggests that isoflurane and sevoflurane may have a more stable cardiac rhythm profile during anesthesia. nih.gov In terms of myocardial contractility, in vitro studies on rat myocardium showed that sevoflurane and isoflurane produced comparable negative inotropic effects, which were significantly less than those induced by halothane. researchgate.net

Regarding airway irritation, a key factor for inhalational induction, sevoflurane has been shown to be the least irritant among the volatile anesthetics, making it more suitable for this purpose. nih.govwjpmr.com Isoflurane, in contrast, is the most likely to cause airway irritation. nih.gov

Comparison with Other Systemic Anesthetics (e.g., Ketamine)

Pentobarbital and ketamine represent two distinct classes of systemic anesthetics with fundamentally different mechanisms of action. Pentobarbital, as a barbiturate, primarily enhances inhibitory neurotransmission via GABA-A receptors. mdpi.com Ketamine, on the other hand, is a dissociative anesthetic that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in excitatory neurotransmission. droracle.ainih.gov

This mechanistic difference leads to contrasting physiological and psychotropic effects. While pentobarbital generally causes CNS depression, ketamine can produce psychotomimetic effects. nih.gov Studies on dopamine (B1211576) release in the nucleus accumbens have shown that ketamine significantly increases dopamine release, an effect that is inhibited by pentobarbital. nih.gov This finding suggests that the mesolimbic dopamine system is involved in ketamine's psychotropic effects but not in those of barbiturates. nih.gov

Furthermore, their effects on myocardial metabolism and vascular reactivity differ. Pentobarbital tends to reduce myocardial contractility and metabolism, whereas ketamine has a sympathomimetic effect. nih.gov In studies of coronary reactive hyperemia, pentobarbital was found to decrease indices related to metabolic activity, while ketamine appeared to reduce the duration of the hyperemic response, suggesting a potential impairment of endothelial function. nih.gov

Interactions with GABAergic Agonists and Antagonists (e.g., Muscimol (B1676869), Picrotoxin)

The interaction of pentobarbital calcium with specific GABAergic modulators further clarifies its mechanism of action at the GABA-A receptor complex. Muscimol is a potent agonist that directly binds to the GABA recognition site on the receptor, mimicking the action of GABA. nih.govpatsnap.com Studies have shown that muscimol can enhance the effects of pentobarbital, supporting the view that pentobarbital augments GABA-mediated postsynaptic effects. nih.gov

Conversely, GABA antagonists like picrotoxin (B1677862) have actions that oppose those of pentobarbital. Picrotoxin is a non-competitive antagonist that is thought to block the chloride ionophore of the GABA-A receptor complex. nih.gov It has been shown to inhibit the effects of pentobarbital. nih.gov At the single-channel level, pentobarbital and picrotoxin exhibit reciprocal actions. Pentobarbital prolongs the bursts of channel openings, while picrotoxin shortens these bursts. nih.govumich.edu This demonstrates a reciprocal regulation of the GABA receptor channel, suggesting that their allosterically coupled binding sites are linked to the chloride channel in an opposing manner. nih.govumich.edu

CompoundMechanism of ActionInteraction with Pentobarbital
MuscimolGABA-A Receptor Agonist nih.govpatsnap.comEnhances pentobarbital's effects nih.gov
PicrotoxinGABA-A Receptor Non-competitive Antagonist (Chloride Channel Blocker) nih.govInhibits/reverses pentobarbital's effects nih.govnih.govumich.edu

Comparative Effects with Calcium Channel Modulators

Research has also explored the interaction between pentobarbital and calcium channels, which are crucial for neuronal signaling. Studies have indicated that barbiturates can affect voltage-activated calcium channel currents. Specifically, (-)-pentobarbital and phenobarbital have been shown to block these calcium currents in hippocampal neurons. nih.gov This suggests a mechanism of action that extends beyond the GABA-A receptor.

When compared with calcium channel blockers like verapamil, pentobarbital exhibits some shared actions but with significantly lower potency. nih.gov Both agents can inhibit constriction of cerebral and peripheral arteries, but much higher concentrations of pentobarbital are required to achieve the same maximal effects as verapamil. nih.gov This suggests that while pentobarbital may have some calcium channel modulating effects, it is not its primary mechanism of action and it is less potent in this regard than dedicated calcium channel blockers. nih.gov Other research has indicated that pentobarbital can depress high-voltage activated calcium channel currents, potentially through a slow open channel block mechanism. researchgate.net

Effects on Specific Non-Clinical Physiological Systems

Vascular Smooth Muscle Contraction and Calcium Movements

This compound has been shown to exert significant effects on vascular smooth muscle, primarily through the modulation of calcium ion movements. nih.govnih.gov Research indicates that pentobarbital can inhibit the contraction of vascular smooth muscle by interfering with the influx and intracellular mobilization of calcium, which is essential for muscle contraction. nih.gov

Studies on isolated rat aortic strips and portal veins have demonstrated that pentobarbital, at concentrations typically used for anesthesia, can dose-dependently reduce contractions induced by various vasoconstrictors such as epinephrine, serotonin, and potassium chloride. nih.gov This inhibitory effect is linked to a reduction in calcium uptake by the vascular smooth muscle cells. nih.gov For instance, in rat aortic and portal venous smooth muscle, pentobarbital at concentrations of 1 x 10⁻⁴ to 2 x 10⁻³ M inhibits Ca²⁺ uptake. nih.gov

Further investigations have revealed that pentobarbital's vasodilatory effects are a result of its interference with both the entry of extracellular calcium into the vascular smooth muscle cell and the movements of intracellular calcium. nih.gov In cat cerebral and femoral arteries, pentobarbital has been observed to cause a concentration-dependent inhibition of contractions, which is associated with a reduction in the intracellular uptake of ⁴⁵Ca²⁺. nih.gov However, it does not appear to affect the spontaneous efflux of ⁴⁵Ca²⁺ from these arteries. nih.gov The sensitivity to the inhibitory actions of pentobarbital can vary between different types of vascular smooth muscle, with rat portal venous smooth muscle showing greater sensitivity than rat aortic smooth muscle. nih.gov

Inhibitory Effects of Pentobarbital Sodium on Calcium in Rat Vascular Smooth Muscle
Vascular TissuePentobarbital Sodium ConcentrationEffect on Total Exchangeable Ca²⁺Effect on Intracellular Exchangeable Ca²⁺
Portal Vein1 x 10⁻⁴ M~15% reduction24% reduction
Aorta5 x 10⁻⁴ M~15% reduction22% reduction
2 x 10⁻³ M38% reduction

Cardiac Muscle Electrophysiology and Calcium Dynamics

This compound also demonstrates notable effects on the electrophysiology and calcium dynamics of cardiac muscle. Studies have shown that pentobarbital can alter the action potential duration (APD) and the effective refractory period in ventricular tissues. nih.gov These effects are crucial as they can influence the heart's rhythm and contractility.

In guinea pig papillary muscle, pentobarbital has been found to increase the action potential duration to 95% by 24% and 33% at concentrations of 25 and 50 mg/l, respectively. nih.gov This prolongation of the action potential is accompanied by a corresponding increase in the effective refractory period. nih.gov Furthermore, pentobarbital has been shown to reduce the maximum rate of voltage change during phase 0 of the action potential in a manner that is dependent on voltage, rate, and concentration, suggesting a use-dependent blockade of sodium channels. nih.gov

In canine ventricular muscle, pentobarbital causes rate- and concentration-dependent decreases in the maximum rate of voltage change and increases in action potential duration and refractory period. nih.gov The compound's influence extends to the transmural dispersion of repolarization (TDR), which is the difference in the repolarization times between the different layers of the ventricular wall. Pentobarbital has been shown to reduce TDR, which may contribute to its ability to prevent certain types of arrhythmias, such as torsades de pointes, in experimental models of long QT syndrome. nih.gov

The modulation of calcium transients is another key aspect of pentobarbital's action on cardiac muscle. In hippocampal CA1 neurons, which share some fundamental properties with cardiac neurons, pentobarbitone has been shown to reduce the amplitude of calcium transients in axons and synaptic boutons in a concentration-dependent manner. nih.gov This suggests that a similar mechanism of depressing presynaptic calcium transients could contribute to its effects on cardiac electrophysiology. nih.gov

Effects of Pentobarbital on Cardiac Action Potential Parameters in Guinea Pig Papillary Muscle
Pentobarbital ConcentrationIncrease in Action Potential Duration to 95% (APD₉₅)Shift in Voltage Dependence of Vmax
25 mg/l24 ± 6%3.7 ± 1.7 mV
50 mg/l33 ± 4%6.5 ± 1.8 mV

Modulation of Neurogenic Inflammation Pathways in Animal Models

Neurogenic inflammation is a form of inflammation that is initiated by the release of pro-inflammatory mediators from sensory nerve endings. Substance P is a key neuropeptide involved in this process. Emerging research suggests that pentobarbital may have a modulatory role in neurogenic inflammation by affecting the release of such mediators.

While direct studies on this compound and neurogenic inflammation are limited, the known mechanisms of pentobarbital action on neuronal activity provide a basis for its potential effects. For instance, the inhibition of neurotransmitter release is a recognized action of barbiturates. frontiersin.org The release of substance P from primary afferent nerve terminals is a critical step in the cascade of neurogenic inflammation. nih.govnih.gov Therefore, any interference with this release process could attenuate the inflammatory response.

Opioids, for example, are known to inhibit the release of substance P from primary afferents, and this mechanism is crucial for their analgesic effects. frontiersin.orgnih.gov Although pentobarbital acts through different primary receptors (GABA-A receptors), its general depressant effect on the central nervous system and its ability to modulate neuronal excitability could translate to an inhibition of substance P release at the spinal cord level. nih.gov

Calcitonin gene-related peptide (CGRP) is another important mediator in neurogenic vasodilation and inflammation. frontiersin.org CGRP is often co-released with substance P from sensory nerves and is a potent vasodilator. frontiersin.org While some studies have shown CGRP to have anti-inflammatory properties by inhibiting the actions of other inflammatory mediators, the direct effect of pentobarbital on CGRP release in the context of neurogenic inflammation is an area that requires further investigation. nih.gov

Effects on Immune Cell Function (e.g., Neutrophil Chemotaxis and Reactive Oxygen Species Production)

Pentobarbital has been shown to influence the function of immune cells, particularly neutrophils. These effects include the impairment of chemotaxis and the inhibition of reactive oxygen species (ROS) production, which are critical components of the innate immune response.

Neutrophil chemotaxis, the directed movement of neutrophils towards a chemical stimulus, is a fundamental process in the inflammatory response. Studies have indicated that pentobarbital can impair this process. nih.gov The underlying mechanisms may involve the modulation of intracellular signaling pathways that control cell polarity and migration. nih.gov

In addition to its effects on chemotaxis, pentobarbital has been found to dose-dependently decrease the production of ROS by neutrophils. nih.gov ROS, such as superoxide (B77818) anions, are essential for the killing of pathogens by neutrophils. The production of ROS can be measured by chemiluminescence in response to stimuli like N-formylmethionyl-leucyl-phenylalanine (fMLP). nih.gov It has been observed that pentobarbital can decrease fMLP-induced chemiluminescence, indicating a reduction in ROS production. nih.gov However, it is important to note that some of this effect might be attributable to the physicochemical properties of the drug solution itself, such as osmolality. nih.gov

Effect of Pentobarbital on fMLP-Induced Neutrophil Chemiluminescence
BarbiturateEffect on fMLP-induced ChemiluminescenceNote
PentobarbitoneDose-dependent decreaseEffect may be influenced by the drug-free solution and osmolality

Hypothalamic Mechanisms Affecting Feeding Behavior in Animal Models

Pentobarbital has been demonstrated to influence feeding behavior, and this effect is believed to be mediated through its actions on specific neuronal circuits within the hypothalamus. The hypothalamus is a key brain region that regulates appetite and energy homeostasis.

The arcuate nucleus of the hypothalamus (ARH) is a critical site for the integration of signals that control food intake. bmbreports.org It contains two main populations of neurons with opposing effects on appetite: the orexigenic (appetite-stimulating) neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP), and the anorexigenic (appetite-suppressing) neurons that express pro-opiomelanocortin (POMC). bmbreports.orgbiorxiv.org

While direct studies on the interaction of this compound with these specific neuronal populations are not extensively detailed in the provided context, the general anesthetic and CNS depressant properties of pentobarbital suggest that it could modulate the activity of these hypothalamic circuits. nih.govnih.gov For example, electrical stimulation of the arcuate nucleus in pentobarbital-anesthetized rats has been shown to produce analgesia, indicating that pentobarbital can modulate the activity of this nucleus. nih.gov

It is plausible that pentobarbital's effects on feeding are due to a disinhibition of the appetite-stimulating pathways or an inhibition of the appetite-suppressing pathways within the hypothalamus. The GABAergic system, which is the primary target of pentobarbital, plays a significant role in regulating the activity of both NPY/AgRP and POMC neurons. whiterose.ac.uk Therefore, by enhancing GABAergic inhibition, pentobarbital could alter the balance of activity in these circuits, leading to changes in feeding behavior.

Advanced Methodologies for Academic Research on Pentobarbital Calcium

Electrophysiological Techniques

Electrophysiological approaches are fundamental to understanding how pentobarbital (B6593769) calcium alters the electrical properties of neurons, particularly its influence on ion channel function. These techniques allow for direct measurement of ion flow and membrane potential, providing high-resolution data on the compound's effects.

Whole-Cell Patch Clamp Recordings for Ion Channel Characterization

The whole-cell patch-clamp technique is a gold-standard method for high-fidelity analysis of neuronal electrical properties. It involves forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the entire cell. This configuration allows for the precise control of the cell's membrane potential (voltage-clamp) or the injection of controlled currents (current-clamp).

In the study of pentobarbital calcium, whole-cell patch-clamp is employed to characterize its effects on various ion channels. Researchers can isolate specific currents, such as those flowing through voltage-activated calcium (Ca²⁺) channels, by using pharmacological blockers for other channels (e.g., sodium and potassium). Studies on acutely isolated hippocampal CA1 neurons have utilized this technique to demonstrate that pentobarbital causes a stereoselective and reversible, concentration-dependent block of peak Ca²⁺ channel current.

Voltage Clamp and Current Clamp Methodologies

Voltage clamp and current clamp are two primary configurations of the whole-cell patch-clamp technique, each providing unique insights into the action of this compound.

Voltage Clamp: This methodology allows researchers to hold the membrane potential at a constant, predetermined level. The amplifier then measures the current that must be injected to maintain this voltage, which is equal and opposite to the current flowing through the cell's ion channels. Voltage-clamp studies have been instrumental in quantifying the inhibitory effects of pentobarbital on voltage-dependent calcium currents. For instance, research in Aplysia neurons showed that pentobarbital reduces the calcium current in a dose-dependent manner and that this inhibition is more pronounced at a more positive holding potential, suggesting a higher affinity of the drug for the inactivated state of the channel. Similarly, studies in mouse dorsal root ganglion neurons revealed that pentobarbital differentially affects calcium current components, reducing the L-type current while having no effect on the T-type current.

Current Clamp: In this mode, the total current flowing across the membrane is controlled, allowing for the measurement of changes in the membrane potential. This is particularly useful for studying how pentobarbital affects neuronal excitability and action potential firing. Research has shown that by reducing the voltage-dependent calcium current, pentobarbital attenuates the progressive broadening of repeated action potentials, which can depress transmitter release from the nerve terminal.

ParameterControl1 mM Pentobarbital
Recovery Time Constant 1 (IBa) 60 +/- 7 msec124 +/- 20 msec
Recovery Time Constant 2 (IBa) 871 +/- 76 msec1480 +/- 172 msec
Data derived from studies on Aplysia neurons, showing the effect of pentobarbital on the recovery from inactivation of barium currents (IBa) flowing through calcium channels.

Advanced Imaging Techniques

Advanced imaging techniques enable the direct visualization of intracellular processes, offering spatial and temporal insights into the effects of this compound that complement electrophysiological data. These methods are particularly powerful for studying the dynamics of intracellular second messengers like calcium.

Fura-II Calcium Imaging for Intracellular Calcium Dynamics

Fura-2 is a ratiometric fluorescent dye that binds to free intracellular calcium, making it a widely used tool for calcium imaging. springernature.comresearchgate.net The dye is excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emitted at 510 nm is directly proportional to the intracellular calcium concentration. springernature.commdpi.com This ratiometric property provides a robust measurement that is independent of variables like dye concentration or cell thickness. researchgate.net

In the context of pentobarbital research, Fura-2 imaging can be used to monitor changes in global intracellular calcium levels in response to neuronal stimulation. Given that electrophysiological studies demonstrate pentobarbital's inhibition of voltage-gated calcium channels, Fura-2 imaging can visualize the downstream consequences of this block, such as a reduction in calcium influx following depolarization. This technique is applicable for both single-cell analysis using fluorescence microscopy and for high-throughput screening in microplate readers. fda.gov

Two-Photon Microscopy for Subcellular Calcium Transients

Two-photon microscopy is an advanced fluorescence imaging technique that allows for imaging deeper into scattering tissue with less phototoxicity compared to conventional confocal microscopy. mdpi.com It is exceptionally well-suited for resolving subcellular events in vivo or in brain slices. This method has been used to investigate the precise locus of pentobarbital's action on calcium signaling within neurons.

One study used two-photon microscopy to monitor calcium transients evoked by action potentials in the axons and synaptic boutons of hippocampal CA1 neurons. nih.govmdpi.com The findings showed that pentobarbital (75-300 μM) did not prevent the action potential from invading the axonal branches or boutons. nih.govmdpi.com However, it did reduce the amplitude of calcium transients in a concentration-dependent manner, with a more pronounced effect in synaptic boutons compared to axons. nih.govmdpi.com This research provides direct visual evidence that pentobarbital's depressive effect on synaptic transmission is at least partially due to the inhibition of calcium entry into presynaptic terminals, thereby reducing neurotransmitter release. nih.govmdpi.com

Neuronal CompartmentPentobarbital ConcentrationReduction in Calcium Transient Amplitude
Axons 150 µMReduced to 78 +/- 4% of control
Synaptic Boutons 150 µMReduced to 53 +/- 3% of control
Data from two-photon microscopy studies on hippocampal CA1 neurons, showing the differential effect of pentobarbital on calcium transients. nih.govmdpi.com

Biochemical and Molecular Analysis

Biochemical and molecular techniques are essential for identifying the molecular targets of this compound and for quantifying its presence in biological samples. These methods provide a mechanistic foundation for the physiological effects observed with electrophysiology and imaging.

The primary molecular mechanism of pentobarbital involves its action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. patsnap.com It binds to a specific site on the receptor complex, distinct from the GABA binding site itself, and enhances the effect of GABA by increasing the duration that the associated chloride channel remains open. patsnap.comnih.gov This potentiation of the primary inhibitory neurotransmitter in the central nervous system leads to a general suppression of neuronal activity. patsnap.com

In addition to its well-established effects on GABA-A receptors, molecular studies have revealed that pentobarbital also interacts with other ion channels. Using a technique where single sodium channels from human brain tissue are incorporated into planar lipid bilayers, researchers have shown that pentobarbital directly suppresses channel function. nih.govnih.gov It causes a dose-dependent, voltage-independent reduction of the time the channel spends in the open state and interferes with the channel's voltage-dependent activation. nih.gov

For the quantitative analysis of pentobarbital in biological specimens, liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method. mdpi.comnih.gov This biochemical technique is used for therapeutic drug monitoring and forensic analysis. The methodology involves extracting the analyte from complex matrices like serum, blood, or liver tissue, followed by chromatographic separation and mass spectrometric detection. mdpi.comnih.gov Optimized LC-MS/MS methods can achieve limits of detection in the low nanogram per milliliter (ng/mL) range, making them suitable for precise quantification. mdpi.com

Biological SampleLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)
Whole Blood 7.5–7501.5–3.1
Urine 5.0–5000.6–3.6
Liver (ng/g) 25–25005.2–10.0
Typical performance characteristics of an LC-MS method for pentobarbital quantification in various biological samples. mdpi.com

Synaptosomal Neurotransmitter Uptake Assays

Synaptosomes, which are isolated, sealed nerve terminals, provide an effective in vitro model to study presynaptic processes, including neurotransmitter release and ion influx. Assays using synaptosomes are instrumental in determining how substances like this compound affect the direct prelude to neurotransmission.

Research has shown that pentobarbital inhibits the depolarization-dependent uptake of calcium into synaptosomes isolated from the brains of rats and mice. nih.gov This effect is concentration-dependent and is observed without altering calcium uptake under non-depolarizing conditions. nih.gov The reduction in calcium influx is a critical finding, as this process is essential for the subsequent release of neurotransmitters from the presynaptic terminal. nih.gov Studies have correlated the concentrations of pentobarbital that reduce calcium uptake in synaptosomes with those that reduce neurotransmitter release from other neuronal preparations. nih.gov This methodology involves preparing synaptosomes from brain tissue, inducing depolarization (typically with an elevated potassium concentration), and measuring the influx of radioactive calcium (⁴⁵Ca²⁺) in the presence and absence of the compound being studied.

ParameterObservation with PentobarbitalSignificanceReference
Depolarization-Dependent Ca²⁺ Uptake Inhibited in a concentration-dependent mannerSuggests modulation of presynaptic voltage-gated calcium channels nih.gov
Non-Depolarizing Ca²⁺ Uptake No significant effectIndicates specificity for depolarization-induced influx pathways nih.gov
Action Potential Duration Reduced (50% reduction at 170 µM)Correlates with reduced presynaptic calcium entry nih.gov

Radioligand Receptor Binding Studies

Radioligand receptor binding assays are a cornerstone of pharmacological research, allowing for the precise characterization of drug-receptor interactions. These studies have been pivotal in identifying the primary molecular target of pentobarbital: the γ-aminobutyric acid type A (GABA-A) receptor.

Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor. researchgate.netumich.edu It binds to a site on the receptor complex that is distinct from the GABA binding site itself. nih.gov Radioligand binding studies demonstrate that pentobarbital enhances the binding of [³H]-GABA to its receptor. researchgate.net This potentiation of GABA binding increases the duration of chloride channel opening, leading to an enhanced inhibitory effect. drugbank.com Single-channel patch-clamp recordings, a sophisticated electrophysiological extension of binding studies, have provided granular detail on these interactions. Pentobarbital has been shown to prolong the bursts of channel openings by increasing both the mean duration and the number of openings within a burst. umich.edu

Assay FindingMethodological ApproachMechanismReference
Enhanced [³H]-GABA Binding Radioligand competition assayAllosteric modulation of the GABA-A receptor researchgate.net
Prolonged Channel Open Time Single-channel patch-clamp recordingStabilization of the open state of the chloride channel umich.edu
Increased Burst Duration Single-channel patch-clamp recordingIncreased number and duration of openings per burst umich.edu
Direct Channel Gating Electrophysiology (at high concentrations)Agonist-like action in the absence of GABA nih.gov

Enzyme Activity Assays (e.g., Calcium-ATPase, Protein Kinase C)

Investigating the effects of this compound on key enzymes provides insight into its broader cellular impacts beyond direct receptor modulation. Enzyme activity assays measure the rate of specific enzymatic reactions to determine if a compound acts as an inhibitor or an activator.

Calcium-ATPase (Ca²⁺-ATPase): Studies on sarcoplasmic reticulum vesicles have revealed a biphasic effect of pentobarbital on the activity of (Ca²⁺ + Mg²⁺)-ATPase. At lower concentrations (2 to 8 mM), pentobarbital produces a slight stimulation (20-30%) of ATPase activity. nih.gov However, at concentrations above 10 mM, it strongly inhibits the enzyme's activity. nih.gov This inhibition is believed to result from pentobarbital binding to hydrophobic sites on the enzyme, inducing a conformational change. nih.gov Furthermore, pentobarbital shifts the enzyme's dependence on calcium toward higher concentrations, affecting its efficiency in transporting calcium. nih.gov

Protein Kinase C (PKC): Research on epithelial tissue models has demonstrated that pentobarbital can significantly alter PKC activity. In rat distal colon tissue, pentobarbital was found to inhibit calcium-dependent PKC activity by as much as 90%. nih.gov Conversely, it stimulated calcium-independent PKC activity by up to 35%. nih.gov This modulation of PKC, a crucial signaling enzyme, suggests that pentobarbital can interfere with various cellular signaling cascades that regulate functions like epithelial barrier integrity. nih.gov

EnzymePentobarbital ConcentrationEffect on ActivityReference
(Ca²⁺ + Mg²⁺)-ATPase 2 - 8 mM~20-30% Stimulation nih.gov
> 10 mMStrong Inhibition nih.gov
Calcium-Dependent PKC Not specified~90% Inhibition nih.gov
Calcium-Independent PKC Not specified~35% Stimulation nih.gov

Neurotransmitter and Peptide Quantification (e.g., Radioimmunoassay)

While pentobarbital's downstream effect is the modulation of neurotransmission, quantifying the levels of neurotransmitters and peptides directly can be accomplished using highly sensitive techniques like radioimmunoassay (RIA). RIA is a type of immunoassay that uses radiolabeled antigens to measure the concentration of a substance, typically in biological fluids.

Although studies specifically using RIA to measure pentobarbital-induced changes in neurotransmitter levels are not prominent, the RIA methodology itself has been successfully adapted to quantify the concentration of pentobarbital enantiomers in biological samples. rti.org Similarly, homogeneous enzyme immunoassays (EMIT) have been developed for the rapid quantification of pentobarbital in serum, providing an alternative to chromatography-based methods. nih.gov These assays are crucial for pharmacokinetic studies and for correlating drug concentration with physiological or cellular effects observed in other experiments. The principle of these immunoassays could readily be applied to quantify the release of specific neuropeptides or hormones affected by pentobarbital-induced neuronal inhibition.

Isolated Mitochondrial Function Assays (e.g., Respiration, Complex I Activity)

Mitochondria are critical for cellular energy metabolism and are known targets for various anesthetic agents. Assays using isolated mitochondria help to dissect the specific effects of compounds like this compound on cellular respiration and viability.

Research has demonstrated that pentobarbital directly inhibits the activity of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.gov In mitochondria isolated from the rat brain cortex and cerebellum, high concentrations of pentobarbital (8 mM) can inhibit Complex I activity by 84% to 91%. nih.gov This inhibition of cellular respiration can have significant impacts on neuronal energy metabolism. Further studies have investigated the effect of pentobarbital on the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways. Anesthesia with pentobarbital has been shown to delay Ca²⁺-induced mPTP opening and increase the calcium retention capacity (CRC) of mitochondria, suggesting a potentially protective effect against certain types of cellular stress like ischemia. nih.govmdpi.com

Mitochondrial ParameterAssay MethodObservation with PentobarbitalReference
Complex I Activity NADH Oxidation RateStrong inhibition (84-91% at 8 mM) nih.gov
Ca²⁺ Retention Capacity (CRC) Fluorometric analysisIncreased, delaying mPTP opening nih.govmdpi.com
Respiration (Pyruvate/Malate-driven) OximetryPartial inhibition mdpi.com

Computational and Biophysical Modeling

Computational methods provide powerful tools for visualizing and understanding drug-receptor interactions at an atomic level, complementing experimental data from binding and functional assays.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like pentobarbital) when bound to a second (a receptor, like the GABA-A receptor) to form a stable complex. Molecular dynamics (MD) simulations then allow researchers to observe the physical motion of the atoms and molecules in this complex over time, providing insights into its stability and the conformational changes induced by the ligand.

These methods have been instrumental in refining the understanding of pentobarbital's interaction with the GABA-A receptor. Experimental evidence points to a binding site for barbiturates within the transmembrane domain of the receptor, particularly involving the β-subunit. researchgate.netnih.gov Homology models of the GABA-A receptor, built using the crystal structures of related proteins, serve as the structural framework for these simulations. researchgate.net Docking and MD simulations can be used to:

Identify the specific amino acid residues that form the binding pocket for pentobarbital.

Analyze the binding energy and stability of the drug-receptor complex.

Model the allosteric conformational changes that pentobarbital induces in the receptor, leading to the potentiation of the chloride channel function.

Explain how mutations in specific residues, as identified in experimental studies, abolish or alter the effects of pentobarbital.

These computational approaches allow for the generation and testing of hypotheses about drug action that can guide future experimental research, such as site-directed mutagenesis studies.

Biophysical Modeling of Ion Channel Kinetics

Biophysical modeling provides a quantitative framework for understanding how this compound modulates the function of ion channels at a molecular level. These computational models are essential for simulating the complex kinetic changes that underlie the compound's effects on neuronal excitability. By integrating experimental data into mathematical models, researchers can predict how this compound alters the flow of ions across cell membranes, thereby influencing synaptic transmission.

The primary target of pentobarbital is the GABA-A receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission. nih.gov Pentobarbital potentiates the action of GABA by increasing the duration of the chloride ion channel opening, which leads to hyperpolarization of the neuron and a reduction in its firing rate. nih.gov Biophysical models, such as Hodgkin-Huxley and Markov models, are employed to simulate these kinetic changes.

Hodgkin-Huxley type models can be adapted to incorporate the effects of this compound by modifying the parameters that govern the gating variables of ion channels. For instance, the rate constants for channel opening and closing can be adjusted to reflect the prolonged open state of the GABA-A receptor in the presence of the drug. These models can simulate the impact of pentobarbital on the generation and propagation of action potentials.

Markov models offer a more detailed representation of the conformational states of an ion channel. plos.orgnih.gov These models consist of a set of discrete states (e.g., closed, open, inactivated) and the transition rates between them. To model the effect of this compound, the transition rates are modified to favor the open state of the GABA-A receptor channel. This approach allows for a more nuanced simulation of the channel's behavior, including the increased mean open time and the altered probability of being in different states. Research has shown that pentobarbital increases the mean open time for events in clusters without changing the mean closed time. nih.gov

Beyond its effects on GABA-A receptors, pentobarbital also modulates other ion channels, including voltage-gated sodium and potassium channels, which can be incorporated into more comprehensive biophysical models of neuronal activity. nih.govnih.gov For example, studies have shown that pentobarbital can depress the fractional open-time of sodium channels in a voltage-independent manner. nih.gov

The following interactive data table summarizes key kinetic parameters of the GABA-A receptor that are affected by pentobarbital, providing a basis for the parameterization of biophysical models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of this compound, QSAR studies are instrumental in understanding how specific molecular features contribute to its modulatory effects on ion channels. These models can predict the activity of novel derivatives, guiding the synthesis of compounds with potentially enhanced or more specific therapeutic properties.

The development of a QSAR model involves several key steps:

Data Set Compilation: A series of barbiturates with known biological activities (e.g., potentiation of GABA-A receptors, anesthetic potency) is assembled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: such as lipophilicity (LogP), molar refractivity (MR), and polarizability. echemcom.comechemcom.com

Electronic properties: such as orbital energies (HOMO, LUMO), dipole moment, and partial charges, which are crucial for ligand-receptor interactions. researchgate.net

Topological and geometrical descriptors: which describe the size, shape, and connectivity of the molecule. researchgate.net

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. echemcom.comechemcom.com The predictive power of the model is then rigorously validated using internal and external validation techniques.

For barbiturates, QSAR studies have revealed that lipophilicity is a critical factor influencing their activity, as it governs their ability to cross the blood-brain barrier and access their target sites within the central nervous system. researchgate.net Furthermore, electronic and steric properties of the substituents on the barbiturate (B1230296) ring have been shown to play a significant role in their interaction with ion channels. researchgate.net

The following interactive data table presents a hypothetical QSAR model for a series of barbiturates, illustrating the relationship between selected molecular descriptors and their anesthetic activity.

Q & A

Q. What ethical and technical challenges arise when using this compound in euthanasia solutions, and how can they be mitigated?

  • Ethical compliance : Follow institutional guidelines (e.g., AVMA) for humane endpoints.
  • Formulation analysis : Quantify phenytoin co-administration (50 mg/mL) via HPLC to ensure batch consistency .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit data to Hill-Langmuir equations using GraphPad Prism.
  • Error propagation : Include 95% confidence intervals for IC₅₀/EC₅₀ values .

Q. How should researchers report conflicting data on pentobarbital’s calcium channel effects in peer-reviewed manuscripts?

  • Transparency guidelines :
  • Limitations section : Discuss potential confounders (e.g., voltage protocols, cell lines).
  • Data sharing : Deposit raw electrophysiology traces in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.